Chloromethylpentamethyldisiloxane

Vue d'ensemble

Description

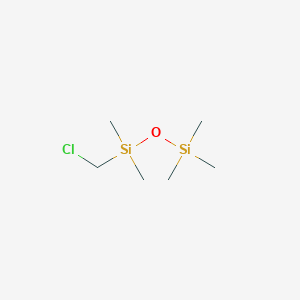

Chloromethylpentamethyldisiloxane is an organosilicon compound with the chemical formula C6H17ClOSi2. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of both chloromethyl and siloxane groups, making it a valuable intermediate in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloromethylpentamethyldisiloxane can be synthesized through the reaction of chloromethylsilane with hexamethyldisiloxane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride or a similar Lewis acid. The reaction conditions often involve temperatures ranging from 0°C to 50°C and may require an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Chloromethylpentamethyldisiloxane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylpentamethyldisiloxane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups.

Oxidation Reactions: Products include silanol and siloxane derivatives.

Reduction Reactions: The primary product is methylpentamethyldisiloxane.

Applications De Recherche Scientifique

Chemical Synthesis

- Hydrosilylation Reactions : Chloromethylpentamethyldisiloxane serves as a precursor in hydrosilylation reactions, which are crucial for synthesizing organosilicon compounds. It can react with alkenes or alkynes to form siloxane polymers, which are used in coatings, adhesives, and sealants .

- Silylation of Organic Compounds : This compound is utilized for the silylation of alcohols and amines, enhancing their stability and reactivity. The introduction of chloromethyl groups allows for further functionalization, making it a versatile building block in organic synthesis .

- Preparation of Siloxane Polymers : The compound can be polymerized to create siloxane-based materials with tailored properties such as flexibility, thermal stability, and chemical resistance. These polymers find applications in various industries including electronics and automotive .

Material Science

- Coatings and Sealants : Due to its unique chemical structure, this compound is employed in formulating advanced coatings that provide excellent water repellency and durability. These coatings are widely used in construction materials and automotive finishes .

- Silicone Elastomers : The compound is integral in producing silicone elastomers that exhibit high elasticity and resilience. These materials are essential in manufacturing gaskets, seals, and flexible components in mechanical devices .

- Nanocomposites : Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it suitable for applications in nanocomposite materials used in aerospace and automotive sectors .

Environmental Science

- Chemical Reactivity Studies : this compound has been studied for its reactivity as a volatile organic compound (VOC). Its behavior under different environmental conditions helps assess its impact on air quality and ozone formation .

- Pollutant Degradation : Research shows that siloxanes can play a role in the degradation of pollutants through photochemical reactions. Understanding these processes can aid in developing strategies for mitigating environmental contamination .

Case Studies

-

Case Study 1: Hydrosilylation Reactions

A study demonstrated the efficiency of this compound as a hydrosilylation catalyst with alkenes, resulting in high yields of desired siloxane products under mild conditions . -

Case Study 2: Environmental Impact Assessment

An investigation into the atmospheric reactivity of this compound revealed significant insights regarding its potential contribution to ozone formation under specific conditions, emphasizing the need for careful monitoring of siloxanes as VOCs .

Mécanisme D'action

The mechanism of action of chloromethylpentamethyldisiloxane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the siloxane backbone provides stability and flexibility to the molecule. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable organosilicon derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloromethyltrimethylsilane: Similar in structure but with fewer methyl groups, making it less reactive.

Chloromethyltriethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.

Chloromethylphenylsilane: Contains a phenyl group, which significantly alters its chemical behavior and applications.

Uniqueness

Chloromethylpentamethyldisiloxane is unique due to its combination of high reactivity and stability. The presence of multiple methyl groups enhances its solubility in organic solvents and its compatibility with various chemical processes. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in the synthesis of advanced materials and compounds .

Activité Biologique

Chloromethylpentamethyldisiloxane (CM-PMDS) is an organosilicon compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with CM-PMDS, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

CM-PMDS is characterized by its siloxane backbone, which consists of silicon-oxygen bonds interspersed with methyl groups. The presence of a chloromethyl group enhances its reactivity, making it a versatile compound in organic synthesis and materials science. The molecular formula is , and it typically appears as a colorless liquid.

Synthesis Methods

The synthesis of CM-PMDS can be achieved through various methods, including hydrosilylation reactions involving chloromethyl dimethylchlorosilane and pentamethyldisiloxane. For instance, one method involves the reaction of trimethyl silicane alkoxide with chloromethyl dimethylchlorosilane in anhydrous conditions, yielding high-purity CM-PMDS .

Antimicrobial Properties

Research indicates that CM-PMDS exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of CM-PMDS on human cell lines. Results indicated that while low concentrations of the compound exhibited minimal toxicity, higher concentrations led to increased cell death. This suggests a dose-dependent relationship where CM-PMDS may serve as a potential chemotherapeutic agent at controlled doses .

Case Studies

- Case Study on Anticancer Activity : A recent study focused on the anticancer properties of CM-PMDS against breast cancer cell lines. The findings revealed that treatment with CM-PMDS resulted in significant apoptosis in cancer cells, indicating its potential as an adjunct therapy in cancer treatment .

- Environmental Impact Assessment : Another investigation assessed the environmental implications of CM-PMDS usage in industrial applications. The study highlighted concerns regarding bioaccumulation and toxicity to aquatic organisms, emphasizing the need for careful handling and disposal practices .

Data Tables

Propriétés

IUPAC Name |

chloromethyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSWSTDGLWZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938083 | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-83-1 | |

| Record name | 17201-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylpentamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.